molecular formula C14H19N3O2 B258920 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione

1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione

Cat. No. B258920
M. Wt: 261.32 g/mol
InChI Key: ZNNJCIMHXHXTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione, also known as DAPD, is a pyrrolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. DAPD is a heterocyclic compound that contains a pyrrolidine ring and two amine groups, making it a versatile molecule for various chemical reactions.

Mechanism of Action

The exact mechanism of action of 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione is not fully understood. However, studies have shown that 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione inhibits the activity of the enzyme ribonucleotide reductase, which is involved in the synthesis of DNA. This inhibition leads to a decrease in the production of DNA, which can ultimately result in cell death.
Biochemical and Physiological Effects:
1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. Studies have also shown that 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione has antiviral activity against HIV and hepatitis C. 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a chemotherapy drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione in lab experiments is its versatility as a starting material for various chemical reactions. 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione can be easily synthesized and modified to create new compounds with potential applications in various fields. However, one of the limitations of using 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione. One area of research is the development of 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione derivatives with improved antitumor and antiviral activity. Another area of research is the study of the mechanism of action of 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione, which could lead to the development of new chemotherapy drugs. Additionally, the use of 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione in material science and organic synthesis is an area of research that could lead to the development of new materials and compounds with potential applications in various fields.

Synthesis Methods

The synthesis of 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione involves several steps, including the reaction of 3-ethylbenzaldehyde with dimethylamine to form N-(3-ethylbenzylidene)dimethylamine. This intermediate is then reacted with maleic anhydride to form the final product, 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione. The synthesis of 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione can also be achieved through the reaction of 3-ethylphenylamine with maleic anhydride in the presence of a catalyst.

Scientific Research Applications

1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione has been shown to exhibit antitumor activity and is being investigated as a potential chemotherapy drug. 1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione has also been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.

properties

Product Name

1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-(dimethylamino)-3-(3-ethylanilino)pyrrolidine-2,5-dione

InChI

InChI=1S/C14H19N3O2/c1-4-10-6-5-7-11(8-10)15-12-9-13(18)17(14(12)19)16(2)3/h5-8,12,15H,4,9H2,1-3H3

InChI Key

ZNNJCIMHXHXTOQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC2CC(=O)N(C2=O)N(C)C

Canonical SMILES

CCC1=CC(=CC=C1)NC2CC(=O)N(C2=O)N(C)C

Origin of Product

United States

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